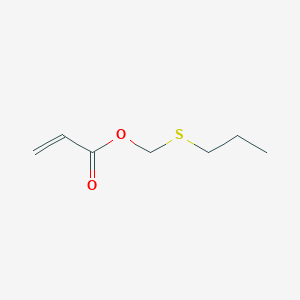

(Propylsulfanyl)methyl prop-2-enoate

Description

(Propylsulfanyl)methyl prop-2-enoate is an acrylate ester derivative characterized by a (propylsulfanyl)methyl substituent attached to the carbonyl oxygen of prop-2-enoic acid (acrylic acid). Its structure can be represented as CH₂=CHCOOCH₂-S-C₃H₇, combining the reactive α,β-unsaturated ester moiety with a sulfur-containing alkyl chain. This compound’s structural uniqueness arises from the thioether (-S-) linkage, which introduces distinct electronic and steric effects compared to conventional acrylates like methyl acrylate (CH₂=CHCOOCH₃) . Potential applications may include its use as a monomer in polymer synthesis or as an intermediate in organic reactions, leveraging the sulfur atom’s nucleophilic and electron-donating properties.

Properties

CAS No. |

62839-34-3 |

|---|---|

Molecular Formula |

C7H12O2S |

Molecular Weight |

160.24 g/mol |

IUPAC Name |

propylsulfanylmethyl prop-2-enoate |

InChI |

InChI=1S/C7H12O2S/c1-3-5-10-6-9-7(8)4-2/h4H,2-3,5-6H2,1H3 |

InChI Key |

DOMKUPMJLBPHFB-UHFFFAOYSA-N |

Canonical SMILES |

CCCSCOC(=O)C=C |

Origin of Product |

United States |

Preparation Methods

Hydroxymethylation of Propylthiol

The first step involves converting propylthiol (C₃H₇SH ) into (propylsulfanyl)methanol (C₃H₇SCH₂OH ) via hydroxymethylation with formaldehyde. This reaction exploits the nucleophilic nature of thiols under alkaline conditions:

$$

\text{C₃H₇SH} + \text{CH₂O} \rightarrow \text{C₃H₇SCH₂OH}

$$

Conditions :

Esterification with Acryloyl Chloride

(Propylsulfanyl)methanol is then esterified with acryloyl chloride (CH₂=CHCOCl ) to form the target compound. This step requires careful control to prevent polymerization of the acrylate group:

$$

\text{C₃H₇SCH₂OH} + \text{CH₂=CHCOCl} \rightarrow \text{C₃H₇SCH₂OCOCH=CH₂} + \text{HCl}

$$

Optimized Protocol :

- Base : Triethylamine (1.2 equivalents) to neutralize HCl

- Solvent : Anhydrous dichloromethane or tetrahydrofuran

- Temperature : 0–10°C during acryloyl chloride addition, then 25°C for 2–4 hours

- Yield : 75–80%

Critical Considerations :

- Exclusion of moisture to prevent hydrolysis of acryloyl chloride.

- Use of radical inhibitors (e.g., hydroquinone) to suppress acrylate polymerization.

Nucleophilic Substitution on Halogenated Acrylate Esters

Synthesis of Methyl (Bromomethyl)prop-2-enoate

This route begins with the preparation of methyl (bromomethyl)prop-2-enoate (CH₂=CHCOOCH₂Br ), a key intermediate. While direct synthesis is less documented, analogous halogenated acrylates are generated via radical bromination or Appel reaction on hydroxymethyl precursors.

Thiolate Displacement Reaction

Propylthiolate (C₃H₇S⁻ ), generated in situ using bases like K₂CO₃ or DBU, displaces the bromide in methyl (bromomethyl)prop-2-enoate:

$$

\text{CH₂=CHCOOCH₂Br} + \text{C₃H₇S⁻} \rightarrow \text{C₃H₇SCH₂OCOCH=CH₂} + \text{Br⁻}

$$

Reaction Parameters :

- Solvent : Dimethylformamide (DMF) or acetonitrile

- Temperature : 60–80°C for 6–12 hours

- Yield : 65–70%

Limitations :

- Challenges in synthesizing and stabilizing methyl (bromomethyl)prop-2-enoate due to its reactivity.

- Competing elimination reactions may reduce yield.

Copper-Catalyzed Coupling Reactions

Ullmann-Type Thioetherification

Recent advancements utilize copper(I) catalysts to couple propylthiol with methyl (iodomethyl)prop-2-enoate. This method avoids harsh bases and improves regioselectivity:

$$

\text{CH₂=CHCOOCH₂I} + \text{C₃H₇SH} \xrightarrow{\text{CuI, DMF}} \text{C₃H₇SCH₂OCOCH=CH₂} + \text{HI}

$$

Conditions :

- Catalyst : CuI (5–10 mol%)

- Ligand : 1,10-Phenanthroline (10 mol%)

- Base : Cs₂CO₃ (2 equivalents)

- Yield : 60–65%

Advantages :

Comparative Analysis of Methods

| Method | Yield | Complexity | Cost | Scalability |

|---|---|---|---|---|

| Hydroxymethylation-Esterification | 75–80% | Moderate | Low | High |

| Nucleophilic Substitution | 65–70% | High | Moderate | Moderate |

| Copper-Catalyzed Coupling | 60–65% | Moderate | High | High |

Key Insights :

- The hydroxymethylation-esterification route is optimal for lab-scale synthesis due to readily available starting materials and high yields.

- Copper-catalyzed methods are preferred for industrial applications despite lower yields, as they minimize byproducts and enable continuous processing.

Chemical Reactions Analysis

Types of Reactions

(Propylsulfanyl)methyl prop-2-enoate can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or alkoxides can be employed under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Propylsulfanyl alcohol.

Substitution: Corresponding substituted esters or amides.

Scientific Research Applications

(Propylsulfanyl)methyl prop-2-enoate, also known as methyl 3-(propylsulfanyl)prop-2-enoate (C7H12O2S), has applications in chemistry, biology, medicine, and industry . It is used as an intermediate in synthesizing organic compounds, studying enzyme-catalyzed reactions, and producing specialty chemicals.

Scientific Research Applications

- Chemistry Methyl 3-(propylsulfanyl)prop-2-enoate serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. For example, it can be used to synthesize complex molecules.

- Biology This compound is used in studying enzyme-catalyzed reactions involving sulfur-containing substrates.

- Medicine Methyl 3-(propylsulfanyl)prop-2-enoate is a precursor for synthesizing potential therapeutic agents with antimicrobial and anticancer properties.

- Industry It is used in producing specialty chemicals and materials with unique properties. Also used in the production of fragrances and flavoring agents due to its ester functionality.

Chemical Reactions and Mechanism of Action

The mechanism of action of methyl 3-(propylsulfanyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The propylsulfanyl group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with biological molecules. For instance, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of cyano-diallylacetic acid and methanol.

Types of Reactions: Methyl 3-(propylsulfanyl)prop-2-enoate undergoes various chemical reactions:

- Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents. Common reagents include hydrogen peroxide and m-chloroperbenzoic acid.

- Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

- Substitution: The propylsulfanyl group can be substituted with other nucleophiles such as amines, alcohols, and thiols under appropriate conditions.

Mechanism of Action

The mechanism of action of (Propylsulfanyl)methyl prop-2-enoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, its mechanism of action would involve interactions with specific molecular targets, such as enzymes or receptors, leading to the desired biological effect.

Comparison with Similar Compounds

Q & A

Q. Q1. What are the optimal synthetic routes for preparing (Propylsulfanyl)methyl prop-2-enoate with high purity?

Methodological Answer: Synthesis typically involves esterification of acrylic acid derivatives with thiol-containing alcohols. A two-step approach is recommended:

Thiol-ene reaction : React prop-2-enoic acid derivatives (e.g., methyl acrylate) with 1-propanethiol under radical initiation (e.g., AIBN) to introduce the propylsulfanyl group .

Purification : Use fractional distillation or column chromatography to isolate the product. Purity can be confirmed via GC-MS or HPLC, as demonstrated for structurally similar acrylates .

Key Considerations : Control reaction temperature (60–80°C) to minimize side reactions like oligomerization. Monitor sulfur content via elemental analysis to confirm stoichiometric incorporation .

Q. Q2. How can spectroscopic techniques (NMR, FT-IR, MS) be systematically applied to confirm the structure of this compound?

Methodological Answer:

- NMR :

- FT-IR : Detect C=O stretching (~1720 cm⁻¹) and C-S stretching (~650 cm⁻¹) bands .

- MS : Use high-resolution MS to verify the molecular ion ([M+H]⁺ expected at m/z 161.04) and fragmentation patterns (e.g., loss of propylsulfanyl group) .

Advanced Research Questions

Q. Q3. What computational methods (e.g., DFT) are suitable for modeling the electronic structure and reactivity of this compound?

Methodological Answer:

- DFT Calculations : Use B3LYP/6-311++G(d,p) basis sets to optimize geometry and calculate frontier molecular orbitals (FMOs). This predicts reactivity sites, such as electrophilic acrylate double bonds .

- Molecular Dynamics (MD) : Simulate polymerization kinetics by modeling radical addition pathways, accounting for steric effects from the propylsulfanyl group .

- Software : Gaussian 16 or ORCA for DFT; LAMMPS for MD. Validate against experimental spectroscopic data .

Q. Q4. How can hydrogen bonding and graph set analysis be employed to interpret the crystal packing of this compound?

Methodological Answer:

- X-ray Diffraction : Collect high-resolution data (e.g., Cu-Kα radiation, λ = 1.5418 Å) to resolve intermolecular interactions.

- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., C=O···H-S motifs) into patterns like D (donor) or R₂²(8) (ring motifs) .

- Software : Use Mercury (CCDC) or CrystalExplorer to visualize and quantify interactions. Compare to databases (CSD) for analogous acrylates .

Q. Q5. What challenges arise in resolving crystallographic data for this compound using software like SHELXL or OLEX2?

Methodological Answer:

- Data Contradictions : Address disorder in the propylsulfanyl chain via PART instructions in SHELXL. Refine occupancy factors iteratively .

- Twinning : Use PLATON’s TWINABS for integration if multiple crystals contribute to diffraction.

- Validation : Check ADDSYM for missed symmetry and Rint > 5% to detect twinning. Cross-validate with ORTEP-3 for thermal ellipsoid visualization .

Q. Q6. How do substituents like propylsulfanyl influence the polymerization kinetics and thermal stability of acrylate derivatives?

Methodological Answer:

- Kinetic Studies : Use DSC to measure polymerization exotherms. Compare activation energies (Ea) with/without the substituent via Arrhenius plots.

- Thermogravimetric Analysis (TGA) : The sulfur group may enhance thermal stability by forming crosslinks, delaying degradation above 200°C .

- Contradictions : While bulky groups slow propagation, electron-withdrawing S-atoms may accelerate initiation. Resolve via controlled radical polymerization (RAFT) studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.